N-[(1H-Indol-3-yl)acetyl]-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid is a complex organic compound that features an indole ring, an acetamido group, and a mercaptopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The acetamido group can be reduced to amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated or nitrated indoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocycles and polymers .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its indole moiety is known to interact with various biological targets, making it useful in studying enzyme mechanisms and protein interactions .
Medicine
In medicine, ®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, this compound is used in the development of new materials, including polymers and composites with specific functional properties .
Wirkmechanismus
The mechanism of action of ®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid involves its interaction with various molecular targets. The indole ring can bind to specific receptors, modulating their activity. The acetamido and mercaptopropanoic acid groups can interact with enzymes, altering their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
®-2-(2-(1H-Indol-3-yl)acetamido)-3-mercaptopropanoic acid is unique due to its combination of an indole ring with acetamido and mercaptopropanoic acid groups. This unique structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
57105-44-9 |
---|---|
Molekularformel |
C13H14N2O3S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H14N2O3S/c16-12(15-11(7-19)13(17)18)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14,19H,5,7H2,(H,15,16)(H,17,18)/t11-/m0/s1 |
InChI-Schlüssel |
ZVVKJTBQKKDVMJ-NSHDSACASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.